molecular formula C7H9ClN2O B15128946 (2E)-1-methyl-2-(nitrosomethylidene)pyridine;hydrochloride

(2E)-1-methyl-2-(nitrosomethylidene)pyridine;hydrochloride

Cat. No.: B15128946
M. Wt: 172.61 g/mol
InChI Key: HIGSLXSBYYMVKI-UHDJGPCESA-N
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Description

2-Pyridinealdoxime methochloride, also known as pralidoxime chloride, is a chemical compound with the molecular formula C7H9N2O·Cl. It is a member of the oxime family and is primarily known for its role as an antidote to organophosphate poisoning. This compound is a reactivator of acetylcholinesterase, an enzyme that is inhibited by organophosphates, which are commonly found in pesticides and nerve agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridinealdoxime methochloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2-pyridinealdoxime methochloride involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinealdoxime methochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Pyridinealdoxime methochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridinealdoxime methochloride involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. Organophosphates inhibit this enzyme by phosphorylating its active site. 2-Pyridinealdoxime methochloride binds to the anionic site of the enzyme and displaces the phosphate group, thereby regenerating the active enzyme. This process restores the normal function of acetylcholinesterase and alleviates the toxic effects of organophosphate poisoning .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinealdoxime methochloride is unique due to its high efficacy in reactivating acetylcholinesterase and its widespread use in medical treatments for organophosphate poisoning. Its ability to penetrate tissues and reach the site of action quickly makes it a preferred choice among oxime compounds .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2E)-1-methyl-2-(nitrosomethylidene)pyridine;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H/b7-6+;

InChI Key

HIGSLXSBYYMVKI-UHDJGPCESA-N

Isomeric SMILES

CN\1C=CC=C/C1=C\N=O.Cl

Canonical SMILES

CN1C=CC=CC1=CN=O.Cl

Origin of Product

United States

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